
1,3,6-Pyrenetrisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Pyrenetrisulfonic acid is a polycyclic aromatic compound with three sulfonic acid groups attached to the pyrene core. It is known for its high fluorescence and is often used in various scientific applications, including as a pH indicator and in fluorescence spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6-Pyrenetrisulfonic acid is typically synthesized by sulfonating pyrene. The process involves the following steps:
Sulfonation: Pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. This reaction forms a mixture of sulfonated pyrene derivatives.
Hydrolysis: The mixture is then hydrolyzed to yield the trisulfonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where pyrene is sulfonated using sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques like counter-current chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-Pyrenetrisulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various sulfonated pyrene derivatives, which can be further used in different applications .
Aplicaciones Científicas De Investigación
1,3,6-Pyrenetrisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular processes.
Medicine: Utilized in diagnostic assays and as a pH indicator in biological systems.
Industry: Applied in the production of dyes and as a tracer in environmental studies .
Mecanismo De Acción
The mechanism by which 1,3,6-Pyrenetrisulfonic acid exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various fluorescence-based assays and imaging techniques. The molecular targets and pathways involved include interactions with cellular components and environmental factors that affect its fluorescence .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another sulfonated pyrene derivative with similar fluorescent properties.
1,3,6,8-Pyrenetetrasulfonic acid: Contains an additional sulfonic acid group, making it more hydrophilic.
Uniqueness
1,3,6-Pyrenetrisulfonic acid is unique due to its specific sulfonation pattern, which provides distinct fluorescent characteristics and makes it suitable for specific applications where other derivatives may not be as effective .
Propiedades
Número CAS |
92681-38-4 |
|---|---|
Fórmula molecular |
C16H10O9S3 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
pyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C16H10O9S3/c17-26(18,19)12-6-2-8-1-3-10-13(27(20,21)22)7-14(28(23,24)25)11-5-4-9(12)15(8)16(10)11/h1-7H,(H,17,18,19)(H,20,21,22)(H,23,24,25) |
Clave InChI |
DULBQOZFLSFGJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=CC1=C43)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



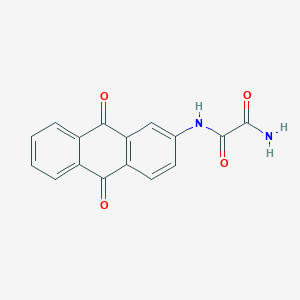
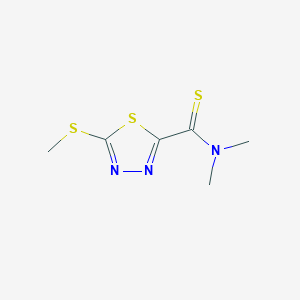
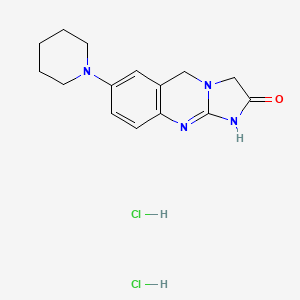
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
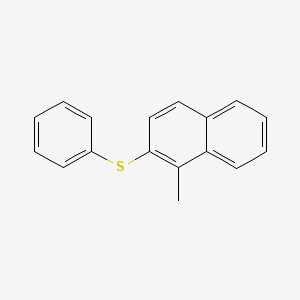
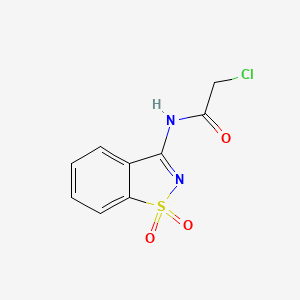
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
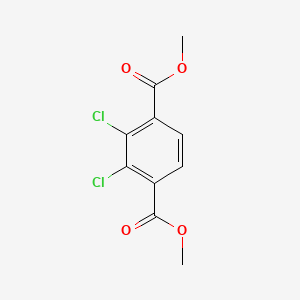

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
